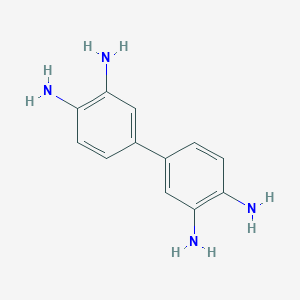

3,3'-Diaminobenzidine

説明

A chemically and thermodynamically stable derivative of BENZIDINE.

Structure

3D Structure

特性

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTOKWSFWGCZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036827 | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brown hygroscopic solid; [ICSC], RED-TO-BROWN HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>200 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very poor | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

91-95-2 | |

| Record name | 3,3′-Diaminobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,3',4,4'-tetrayltetraamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RV4T6KHQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

176 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The HRP-DAB Reaction: A Deep Dive into the Mechanism of Chromogenic Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and histochemistry, the enzymatic reaction between Horseradish Peroxidase (HRP) and 3,3'-Diaminobenzidine (DAB) stands as a cornerstone technique for the detection and visualization of proteins and nucleic acids. The reaction's hallmark is the formation of a stable, insoluble brown precipitate, providing a robust and sensitive method for localizing specific targets within cells and tissues. This guide elucidates the core biochemical principles of DAB oxidation by HRP, presents key quantitative data, details a standard experimental protocol, and provides visual diagrams to clarify the underlying processes.

The Core Mechanism: A Two-Part Process

The visualization of a target molecule using an HRP-DAB system is fundamentally a two-part process: first, the enzymatic activity of HRP, and second, the chemical oxidation and subsequent polymerization of the DAB substrate.

Part 1: The Catalytic Cycle of Horseradish Peroxidase

Horseradish Peroxidase, a 44 kDa glycoprotein containing a heme prosthetic group, catalyzes the oxidation of a wide array of substrates by hydrogen peroxide (H₂O₂). The catalytic cycle is a multi-step process involving distinct intermediate states of the enzyme[1][2]:

-

Formation of Compound I: The cycle begins when the native HRP enzyme (containing a ferric Fe³⁺ heme center) reacts with one molecule of hydrogen peroxide. This reaction involves the heterolytic cleavage of the H₂O₂ oxygen-oxygen bond. Two electrons are transferred from the enzyme to H₂O₂, resulting in the release of a water molecule and the formation of a highly reactive intermediate known as Compound I . Compound I contains an oxoferryl (Fe⁴⁺=O) center and a porphyrin π-cation radical.

-

First Substrate Oxidation (Formation of Compound II): Compound I then oxidizes a single molecule of the substrate, in this case, DAB. The DAB molecule donates one electron, reducing the porphyrin radical of Compound I. This regenerates the porphyrin ring but leaves the iron in the Fe⁴⁺ state, forming the second intermediate, Compound II . The oxidized DAB molecule becomes a reactive free radical (DAB•⁺).

-

Second Substrate Oxidation (Return to Resting State): Compound II subsequently oxidizes a second DAB molecule. This second one-electron transfer reduces the oxoferryl center from Fe⁴⁺ back to its resting Fe³⁺ state, releasing a second water molecule and generating another DAB radical. With the enzyme now returned to its native form, it is ready to begin another catalytic cycle.

Part 2: DAB Oxidation and Polymerization

The DAB radicals generated during the enzymatic cycle are unstable and highly reactive. They readily undergo a process of oxidative polymerization[3]:

-

Radical Coupling: The DAB free radicals react with each other and with unoxidized DAB molecules.

-

Polymer Formation: This initiates a chain reaction, forming a complex, cross-linked, and insoluble polymer.

-

Precipitation: This polymer precipitates out of solution at the precise location of HRP activity.

This resulting polymer is a phenazine-type polymer, which is not only insoluble in water and alcohol but also electron-dense, making it visible by both light and electron microscopy. Its characteristic dark brown color provides the chromogenic signal that is central to techniques like immunohistochemistry (IHC) and Western blotting.

Quantitative Data and Reaction Parameters

The efficiency of the HRP-DAB reaction is influenced by several key parameters. The following table summarizes important quantitative data for this enzymatic system. It is important to note that while the Michaelis-Menten constant (Kₘ) is a critical measure of enzyme-substrate affinity, a definitive Kₘ value for DAB is not widely reported in the literature. Therefore, values for H₂O₂ and other common HRP chromogenic substrates are provided for context and comparison.

| Parameter | Value | Notes |

| Enzyme | ||

| Molecular Weight (HRP) | ~44 kDa | |

| Optimal pH | 6.0 - 6.5 | Activity is ~84% of maximum at pH 7.5. |

| Optimal Temperature | 40 °C | |

| Substrates | ||

| Kₘ (H₂O₂) | 1.09 mM - 3.7 mM | Varies depending on the co-substrate and reaction conditions[4][5]. |

| Kₘ (o-dianisidine) | 0.06 mM | A common chromogenic substrate, for comparison[2]. |

| Kₘ (TMB) | 0.434 mM | A common chromogenic substrate, for comparison[5]. |

| Reaction Product | ||

| Molar Extinction Coefficient (ε) of Polymerized DAB | 5,500 M⁻¹cm⁻¹ | Measured at 480 nm[1]. This value is crucial for quantitative analysis. |

| Molar Extinction Coefficient (ε) of Polymerized DAB-Cobalt Complex | 140,000 M⁻¹cm⁻¹ | Measured at 575 nm. Cobalt enhances the signal significantly[2]. |

Visualizing the Mechanism and Workflow

To better understand the sequence of events, the following diagrams illustrate the HRP catalytic cycle and a standard experimental workflow for immunohistochemistry.

Caption: The catalytic cycle of Horseradish Peroxidase (HRP) with DAB as the substrate.

Caption: A typical experimental workflow for Immunohistochemistry (IHC) using HRP-DAB detection.

Experimental Protocol: Immunohistochemical Staining with HRP-DAB

This protocol provides a generalized methodology for chromogenic detection on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies, tissues, or antigen targets.

A. Materials Required

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

Peroxidase Blocking Solution (e.g., 3% H₂O₂ in methanol or water)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)

-

Primary Antibody (specific to the antigen of interest)

-

HRP-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

DAB Substrate Kit (typically contains a stable peroxide buffer and a DAB chromogen concentrate)

-

Counterstain (e.g., Hematoxylin)

-

Mounting Medium (permanent, organic-based)

B. Step-by-Step Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes for 10 minutes each.

-

Immerse in 100% ethanol: 2 changes for 10 minutes each.

-

Immerse in 95% ethanol for 5 minutes.

-

Immerse in 70% ethanol for 5 minutes.

-

Rinse thoroughly with deionized water.

-

-

Antigen Retrieval:

-

Submerge slides in a container with Antigen Retrieval Buffer.

-

Heat the solution to 95-100°C and incubate for 10-20 minutes. (Note: Method and time depend on the antigen and antibody).

-

Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

-

Rinse slides with Wash Buffer 2 times for 5 minutes each.

-

-

Quenching of Endogenous Peroxidase:

-

Incubate sections with Peroxidase Blocking Solution for 10-15 minutes at room temperature to block endogenous enzyme activity.

-

Rinse slides with Wash Buffer 3 times for 5 minutes each.

-

-

Blocking:

-

Apply Blocking Buffer to cover the tissue section.

-

Incubate in a humidified chamber for 1 hour at room temperature to prevent non-specific antibody binding.

-

Drain the blocking buffer without rinsing.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Apply the diluted primary antibody to the sections.

-

Incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse slides with Wash Buffer 3 times for 5 minutes each.

-

Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

-

Incubate in a humidified chamber for 30-60 minutes at room temperature.

-

-

Chromogenic Detection:

-

Rinse slides with Wash Buffer 3 times for 5 minutes each.

-

Prepare the DAB working solution immediately before use by mixing the DAB chromogen with the peroxide buffer as per the kit's instructions.

-

Cover the tissue section with the DAB working solution.

-

Incubate for 3-10 minutes, monitoring the color development under a microscope. Development should be stopped once the desired signal intensity is reached and before background staining appears.

-

Stop the reaction by immersing the slides in deionized water.

-

-

Counterstaining:

-

Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.

-

Rinse gently in running tap water for 5-10 minutes until the nuclei turn blue.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series (e.g., 95% then 100%) and clear with xylene.

-

Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.

-

Allow the slides to dry before microscopic analysis.

-

Caution: DAB is a suspected carcinogen. Always handle with appropriate personal protective equipment (gloves, lab coat) in a well-ventilated area or fume hood. Dispose of waste according to institutional guidelines.

References

The Cornerstone of Immunohistochemistry: A Technical Guide to Diaminobenzidine Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of diaminobenzidine (DAB) staining, a fundamental technique in histology and immunohistochemistry (IHC). We will delve into the biochemical mechanisms, provide detailed experimental protocols, and discuss the nuances of data interpretation, offering a comprehensive resource for professionals in research and drug development.

The Principle of Diaminobenzidine Staining

Diaminobenzidine (DAB) is a chromogenic substrate used to visualize the localization of specific antigens within tissue samples. The underlying principle relies on an enzyme-driven reaction that produces a stable, insoluble, colored precipitate at the site of the target antigen.[1][2]

The most common enzyme used in this process is horseradish peroxidase (HRP), which is typically conjugated to a secondary antibody that specifically binds to the primary antibody targeting the antigen of interest.[1][3] In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DAB.[4][5][6][7] This oxidation process results in the polymerization of DAB, forming a dark brown, insoluble precipitate that is deposited at the precise location of the HRP-antibody-antigen complex.[1][2][7][8] This localized colored product can then be readily visualized using a standard light microscope.[1]

The intensity of the brown stain is generally proportional to the amount of HRP enzyme present, and by extension, the abundance of the target antigen. However, it is crucial to note that DAB staining is considered a semi-quantitative method.[9][10] Factors such as enzyme kinetics, substrate availability, and incubation times can influence the final staining intensity, making precise quantification challenging.[9][11]

The Biochemical Pathway of DAB Polymerization

The enzymatic reaction catalyzed by Horseradish Peroxidase (HRP) is a multi-step process that leads to the formation of the visible brown precipitate. The following diagram illustrates the key steps in this signaling pathway.

Experimental Workflow for DAB Staining

A typical immunohistochemistry protocol using DAB involves a series of sequential steps, from tissue preparation to visualization. The following diagram outlines a standard experimental workflow.

Detailed Experimental Protocols

The following tables provide detailed methodologies for key stages of the DAB staining process. These protocols are generalized, and optimization may be required for specific antibodies, tissues, and experimental conditions.

Table 1: Tissue Deparaffinization and Rehydration

| Step | Reagent | Incubation Time | Repeats |

| 1 | Xylene | 10 minutes | 2 |

| 2 | 100% Ethanol | 10 minutes | 2 |

| 3 | 95% Ethanol | 5 minutes | 1 |

| 4 | 70% Ethanol | 5 minutes | 1 |

| 5 | 50% Ethanol | 5 minutes | 1 |

| 6 | Deionized Water | 5 minutes | 1 |

Source:[12]

Table 2: Antigen Retrieval (Heat-Induced)

| Step | Reagent | Temperature | Incubation Time |

| 1 | Sodium Citrate Buffer (10 mM, pH 6.0) | 95-100°C | 20 minutes |

Table 3: Immunohistochemical Staining

| Step | Reagent | Concentration | Incubation Time |

| 1 | Endogenous Peroxidase Block | 3% H₂O₂ in Methanol or PBS | 15-30 minutes |

| 2 | Blocking Solution | 5% Bovine Serum Albumin (BSA) in PBS | 30-60 minutes |

| 3 | Primary Antibody | Varies (manufacturer's recommendation) | 1-2 hours at RT or overnight at 4°C |

| 4 | HRP-conjugated Secondary Antibody | Varies (manufacturer's recommendation) | 30-60 minutes at RT |

| 5 | DAB Substrate Solution | Varies by kit | 2-10 minutes (monitor under microscope) |

Table 4: Counterstaining and Mounting

| Step | Reagent | Incubation Time |

| 1 | Hematoxylin | 1-5 minutes |

| 2 | Dehydration (Ethanol series) | 2-5 minutes per step |

| 3 | Clearing (Xylene) | 5 minutes |

| 4 | Mounting Medium | N/A |

Quantitative Data and Interpretation

While DAB staining is a powerful tool for localizing antigens, its use for precise quantification is debated.[9][10] The enzymatic reaction is time-sensitive and does not strictly follow the Beer-Lambert law, meaning staining intensity is not always directly proportional to antigen concentration.[9]

However, semi-quantitative analysis is widely performed. This can involve:

-

H-score: A scoring method that combines the percentage of stained cells with the intensity of the staining.

-

Area-based measurement: Quantifying the area of the tissue that is positively stained.[9]

-

Digital Image Analysis: Software tools, such as DAB-quant, can be used to measure the fraction of tissue area that is stained brown, often in conjunction with a hematoxylin counterstain.[17][18]

It is important to maintain consistent experimental conditions, including incubation times and reagent concentrations, to allow for reliable semi-quantitative comparisons between samples.[11]

Table 5: Considerations for Quantitative Analysis

| Parameter | Consideration | Impact on Quantification |

| Incubation Time | The DAB reaction is time-sensitive; longer incubation can lead to overstaining.[9][11] | Affects staining intensity and can lead to non-linear results. |

| Antibody Concentration | Higher antibody concentrations can lead to faster and more intense staining.[11] | Influences signal strength and potential for background. |

| Endogenous Peroxidase | Incomplete blocking can lead to non-specific staining in certain tissues.[19] | Can result in false-positive signals, confounding quantification. |

| Substrate Stability | Freshly prepared DAB substrate should be used for optimal results.[14] | Inconsistent substrate quality can lead to variable staining. |

Conclusion

DAB staining remains an indispensable technique in histology and immunohistochemistry, providing robust and reliable visualization of antigens in tissue sections. While its quantitative capabilities have limitations, a thorough understanding of the underlying principles and meticulous adherence to optimized protocols can yield valuable semi-quantitative data. For researchers and professionals in drug development, mastering this technique is essential for accurate tissue-based analysis and biomarker discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. What is 3,3'-Diaminobenzidine (DAB)? | AAT Bioquest [aatbio.com]

- 3. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 4. Detection of Hydrogen Peroxide by DAB Staining in Arabidopsis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DAB Immunohistochemistry (IHC) Staining for Stereological Analysis [protocols.io]

- 6. sinobiological.com [sinobiological.com]

- 7. m.youtube.com [m.youtube.com]

- 8. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]

- 12. antibodysystem.com [antibodysystem.com]

- 13. Diaminobenzidine (DAB) Staining [protocols.io]

- 14. reportergene.com [reportergene.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. GitHub - sarafridov/DAB-quant: Quantify DAB staining in immunohistochemistry (IHC) slides [github.com]

- 18. DAB-quant: An open-source digital system for quantifying immunohistochemical staining with 3,3′-diaminobenzidine (DAB) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices [leicabiosystems.com]

The Cornerstone of Chromogenic Detection: An In-depth Technical Guide to the DAB Substrate Reaction with Horseradish Peroxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and histopathology, the enzymatic reaction between 3,3'-diaminobenzidine (DAB) and horseradish peroxidase (HRP) stands as a fundamental technique for the visualization of proteins and other target molecules. This chromogenic detection system is widely employed in immunohistochemistry (IHC), western blotting, and in situ hybridization (ISH) due to its reliability, sensitivity, and the stable, permanent nature of its final product. This technical guide provides a comprehensive overview of the HRP-DAB reaction, including its underlying chemical principles, detailed experimental protocols, and key optimization parameters to ensure robust and reproducible results.

Core Principles of the HRP-DAB Reaction

The HRP-DAB reaction is an enzyme-substrate reaction that results in the formation of an insoluble, colored precipitate at the precise location of the target molecule. The fundamental principle involves an HRP enzyme, typically conjugated to a secondary antibody, catalyzing the oxidation of the DAB substrate in the presence of hydrogen peroxide (H₂O₂).[1][2] This enzymatic process involves the transfer of electrons from DAB to hydrogen peroxide, which is reduced to water.[2] The resulting oxidized DAB molecules are highly reactive and polymerize to form a brown, insoluble precipitate.[2][3] This precipitate is readily visible under a light microscope, allowing for the qualitative and semi-quantitative assessment of antigen presence and localization within a sample.[4]

The reaction's versatility is further enhanced by the use of metal enhancers, such as nickel or cobalt chloride.[2][5] The addition of these metal ions to the DAB substrate solution results in a color shift of the final precipitate from brown to a dark blue-black, which can improve contrast and is particularly useful in multiplex staining applications.[2][5]

Key Reaction Parameters and Optimization

The successful application of the HRP-DAB detection system hinges on the careful optimization of several key parameters. These factors can significantly impact the intensity of the signal, the level of background staining, and the overall quality of the results.

| Parameter | Optimal Range/Consideration | Impact on Reaction |

| pH | 7.2 - 7.6 for brown precipitate; 5.0 - 6.0 can also be effective.[6][7] | A pH below 7.0 can lead to weak signal intensity, while a pH above 7.6 may result in high background.[6] |

| DAB Concentration | Typically 0.05% (0.5 mg/mL).[6][8] | Higher concentrations may increase signal but can also elevate background. |

| Hydrogen Peroxide (H₂O₂) Concentration | Typically 0.015% - 0.03%.[6][8] | Insufficient H₂O₂ will result in a weak or absent signal, while excessive concentrations can lead to high background and potential tissue damage. |

| Incubation Time | 1 - 10 minutes, monitored microscopically.[9][10] | Development time should be sufficient to generate a strong signal without excessive background.[11] |

| Temperature | Room temperature (20-25°C).[1][9] | Higher temperatures can accelerate the reaction but may also increase non-specific staining. |

| Enhancers (e.g., Nickel, Cobalt, Imidazole) | Varies by application. | Can intensify the signal and alter the color of the precipitate.[5][7] Imidazole can enhance the reaction at neutral pH.[7] |

Experimental Protocols

The following sections provide detailed, generalized protocols for the use of the HRP-DAB system in immunohistochemistry and western blotting. It is crucial to note that these are starting points, and optimization for specific antibodies, tissues, and experimental systems is highly recommended.[1]

Immunohistochemistry (IHC) Staining Protocol

This protocol outlines the key steps for chromogenic detection of a target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for the specific primary antibody. A common HIER method involves incubating slides in a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[8]

-

-

Blocking Endogenous Peroxidase:

-

Blocking Non-Specific Binding:

-

Primary Antibody Incubation:

-

Washing:

-

Wash slides with PBS or Tris-buffered saline with Tween-20 (TBST) (3 changes, 5 minutes each).[1]

-

-

Secondary Antibody Incubation:

-

Washing:

-

Repeat the washing step as in step 6.

-

-

DAB Substrate Reaction:

-

Prepare the DAB working solution immediately before use according to the manufacturer's instructions. A typical preparation involves mixing a DAB chromogen solution with a substrate buffer containing hydrogen peroxide.[1][6][9]

-

Apply the DAB solution to the sections and incubate for 1-10 minutes, monitoring the color development under a microscope.[8][10]

-

-

Stopping the Reaction:

-

Immerse the slides in distilled water to stop the reaction.[15]

-

-

Counterstaining (Optional):

-

Dehydration and Mounting:

Western Blotting Protocol

This protocol describes the chromogenic detection of a target protein on a nitrocellulose or PVDF membrane.

-

Blocking:

-

Following protein transfer to the membrane, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[16]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

-

-

Washing:

-

Wash the membrane with TBST (3 changes, 5-10 minutes each).[17]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]

-

-

Washing:

-

Repeat the washing step as in step 3.

-

-

DAB Substrate Reaction:

-

Prepare the DAB working solution. A common formulation is 50 mg of DAB in 100 ml of TBS with the addition of 10 µl of 30% H₂O₂ immediately before use.[15][16]

-

Immerse the membrane in the DAB solution and incubate until the desired band intensity is achieved (typically 5-15 minutes).[15][16] Avoid overdevelopment to prevent high background.[15]

-

-

Stopping the Reaction:

-

Stop the reaction by immersing the membrane in distilled water for at least 10 minutes.[15]

-

-

Drying and Imaging:

-

Air-dry the membrane and document the results by scanning or photography.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the chemical reaction, a typical IHC workflow, and the general principle of target detection.

Chemical reaction mechanism of DAB with HRP.

A typical experimental workflow for IHC using HRP-DAB.

Principle of target antigen detection using HRP-DAB.

Conclusion

The horseradish peroxidase and this compound reaction remains an indispensable tool in research and diagnostics. Its simplicity, robustness, and the generation of a permanent, high-contrast signal make it a highly valuable technique. By understanding the core chemical principles and meticulously optimizing the experimental conditions, researchers can consistently achieve high-quality, reliable data. This guide serves as a foundational resource to aid scientists and drug development professionals in the effective application of this powerful detection method.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. nbinno.com [nbinno.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]

- 7. Factors affecting the sensitivity and specificity of the cytochemical reaction for the anti-horseradish peroxidase antibody in lymph tissue sections [pubmed.ncbi.nlm.nih.gov]

- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 9. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]

- 10. reportergene.com [reportergene.com]

- 11. sinobiological.com [sinobiological.com]

- 12. Immunohistochemistry Enzyme HRP Staining Protocol - IHC WORLD [ihcworld.com]

- 13. fn-test.com [fn-test.com]

- 14. zyagen.com [zyagen.com]

- 15. bio-rad.com [bio-rad.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3,3'-Diaminobenzidine (DAB) Solubility and Stability for Researchers and Drug Development Professionals

An in-depth exploration of the critical characteristics of 3,3'-Diaminobenzidine (DAB), a widely utilized chromogen in biological research and diagnostics. This guide provides detailed information on its solubility in various solvents, stability under different conditions, and protocols for its application in common laboratory techniques.

Introduction

This compound (DAB) is an organic compound that plays a pivotal role in molecular biology and pathology as a chromogenic substrate for peroxidase enzymes, most notably horseradish peroxidase (HRP).[1] Upon oxidation in the presence of hydrogen peroxide, DAB forms a water-insoluble, dark brown precipitate, enabling the visualization of specific antigens in techniques such as immunohistochemistry (IHC), western blotting, and in situ hybridization.[1][2] Understanding the solubility and stability of DAB is paramount for ensuring reproducible and reliable experimental outcomes. This technical guide consolidates key data and protocols to assist researchers, scientists, and drug development professionals in the effective use of this essential reagent.

Data Presentation: Solubility and Stability of DAB

The solubility and stability of DAB and its tetrahydrochloride salt are influenced by several factors, including the solvent, pH, temperature, and exposure to light. The following tables summarize quantitative and qualitative data gathered from various sources.

Table 1: Solubility of this compound (DAB) and its Tetrahydrochloride Salt

| Solvent | Form | Concentration | Observations |

| Water | Tetrahydrochloride | 50 mg/mL[3] | Yields a clear to slightly hazy solution.[3] High-quality deionized or distilled water is recommended.[3] |

| Water | Tetrahydrochloride | 10 mg/mL[4] | --- |

| Water | Tetrahydrochloride | 54 mg/mL[5] | --- |

| Water | Free Base | Very Poor[6] | The free base is insoluble.[7] |

| Dimethyl Sulfoxide (DMSO) | Tetrahydrochloride | 54 mg/mL (142.8 mM)[5] | Fresh DMSO is recommended as moisture absorption can reduce solubility.[5] |

| Ethanol | Tetrahydrochloride | Insoluble[5] | --- |

| Tris-buffered saline (TBS), pH 7.5 | Tetrahydrochloride | 0.67 mg/mL (50 mg in 100 ml)[8] | --- |

| Phosphate Buffered Saline (PBS), pH 7.2 | Tetrahydrochloride | 0.5 mg/mL (Working solution)[9][10] | --- |

Table 2: Stability of this compound (DAB) Solutions

| Solution Type | Storage Temperature | Duration | Notes |

| 1% DAB Stock Solution (in water with HCl) | -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles.[9][10] |

| 0.6 mg/mL DAB in Tris-buffered saline (pH 7.6) | 4°C | Several weeks[3][4] | --- |

| DAB Working Solution (with H₂O₂) | Room Temperature | 2 to 4 hours[11] | Should be made immediately prior to use for best results.[3][4] |

| DAB Working Solution (with H₂O₂) | 2-8°C | Up to 8 hours[11] | May develop a darker color, but performance is not affected.[11] |

| DAB Liquid Chromogen & Buffer Solutions (Commercial Kits) | 2-8°C | Up to 18 months[11] | In original containers.[11] |

Factors Influencing Solubility and Stability

pH: The solubility of DAB is highly dependent on pH. The tetrahydrochloride salt is soluble in water, forming an acidic solution.[9] To dissolve DAB, especially at higher concentrations, acidification with HCl is often necessary.[9][10][12] Attempting to dissolve DAB directly in a neutral or alkaline buffer can lead to the formation of the insoluble free base.[7] For optimal staining in IHC, the final working solution is typically buffered to a pH of around 7.2.[9] A pH below 7.0 can lead to weak staining intensity, while a pH above 7.6 may result in high background.[9]

Light and Oxidation: DAB is sensitive to light and oxidation.[4] Stock solutions should be stored protected from light.[4] Exposure to air and light can cause auto-oxidation, leading to a brown coloration of the solution and potentially high background staining in experiments.[7] The addition of hydrogen peroxide to the working solution initiates the enzymatic oxidation process, and this solution has limited stability.[13]

Experimental Protocols

Preparation of a 1% (10 mg/mL) DAB Stock Solution

This protocol is a common starting point for preparing DAB working solutions for immunohistochemistry.

Materials:

-

This compound tetrahydrochloride (DAB-HCl)

-

Distilled or deionized water

-

10N Hydrochloric Acid (HCl)

Procedure:

-

Weigh 0.1 g of DAB-HCl and add it to 10 mL of distilled water in a conical tube.

-

Add 3 to 5 drops of 10N HCl to the solution to lower the pH.[9][10]

-

Vortex or shake the solution for approximately 10 minutes, or until the DAB is completely dissolved. The solution should turn a light brown color.[9][12]

-

If the DAB does not fully dissolve, the pH may need to be lowered further by adding more HCl dropwise.[9]

-

Aliquot the stock solution into smaller volumes and store at -20°C.[9][10]

Preparation of DAB Working Solution for Immunohistochemistry (IHC)

This protocol describes the preparation of a typical DAB working solution from a 1% stock solution.

Materials:

-

1% DAB Stock Solution

-

Phosphate Buffered Saline (PBS), 0.01M, pH 7.2

-

30% Hydrogen Peroxide (H₂O₂)

Procedure:

-

Prepare a 0.3% H₂O₂ solution by adding 100 µL of 30% H₂O₂ to 10 mL of distilled water. This can be aliquoted and stored at -20°C.[9]

-

To prepare 5 mL of DAB working solution, add 250 µL of 1% DAB stock solution and 250 µL of 0.3% H₂O₂ to 4.5 mL of 0.01M PBS (pH 7.2).[9]

-

Mix the solution well. It should be used immediately for optimal results.[4]

-

Apply the working solution to the tissue sections and incubate at room temperature for 1-10 minutes, monitoring the color development.[9][14]

-

Stop the reaction by rinsing with distilled water or buffer.[8]

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes involving DAB, from solution preparation to its application in common laboratory techniques.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in research and diagnostics. Proper preparation and storage of DAB solutions are critical for achieving high-quality, reproducible staining with low background. By adhering to the protocols and considering the factors outlined in this guide, researchers can optimize their experimental workflows and ensure the reliability of their results. As with any hazardous chemical, appropriate safety precautions, including the use of personal protective equipment, should always be employed when handling DAB.[1][15]

References

- 1. Application of this compound (DAB)_Chemicalbook [chemicalbook.com]

- 2. 3,3-Diaminobenzidine (DAB) tetrahydrochloride | IHC staining agent | Hello Bio [hellobio.com]

- 3. 3,3′-Diaminobenzidine =96 868272-85-9 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | C12H14N4 | CID 7071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad.com [bio-rad.com]

- 9. DAB-Peroxidase Substrate Solution (Brown) | Protocols Online [protocolsonline.com]

- 10. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. lsuhsc.edu [lsuhsc.edu]

A Comprehensive Technical Guide to the Safe Handling of 3,3'-Diaminobenzidine (DAB) Powder in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth overview of the essential safety precautions for handling 3,3'-Diaminobenzidine (DAB) powder in a laboratory setting. DAB is a widely used chromogen in immunohistochemistry (IHC) and other related techniques; however, it is also a suspected carcinogen and mutagen, necessitating strict handling protocols. This document outlines the potential hazards, required personal protective equipment (PPE), necessary engineering controls, and detailed procedures for safe handling, storage, and disposal of DAB. Additionally, it provides clear experimental protocols and visual workflows to ensure the safety of all laboratory personnel.

Introduction to this compound (DAB)

This compound, commonly known as DAB, is an organic compound that, upon oxidation, produces a brown, insoluble polymer. This reaction is the basis for its extensive use as a chromogen in IHC and immunoblotting, where it allows for the visualization of peroxidase activity.[1][2] Despite its utility, DAB powder presents significant health risks that demand careful management.

Hazard Identification and Quantitative Data

DAB is classified as a hazardous substance with several potential health effects. It is crucial for all personnel handling this chemical to be fully aware of its risks.

Potential Hazards:

-

Carcinogenicity: DAB is suspected of causing cancer.[3][4][5]

-

Mutagenicity: It is also suspected of causing genetic defects.[3][4][6]

-

Toxicity: DAB is harmful if swallowed and may cause respiratory irritation.[2][6][7]

-

Skin and Eye Irritation: Direct contact can cause skin and eye irritation.[5][8]

-

Dust Hazard: The fine powder can easily become airborne, creating an inhalation hazard and a potential dust explosion risk under specific conditions.[9]

Quantitative Hazard Data

| Hazard Classification | Category | GHS Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | H302: Harmful if swallowed | [6] |

| Carcinogenicity | Category 1B | H350: May cause cancer | [4][5] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | [3][4][6] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [7][10] |

Engineering Controls

To minimize exposure to DAB powder, specific engineering controls are mandatory.

-

Fume Hood: All work involving the handling of DAB powder, including weighing and reconstitution, must be conducted within a certified chemical fume hood.[1][2][11] This is the primary engineering control to prevent inhalation of the powder.

-

Ventilation: The laboratory should be well-ventilated to ensure any potential fugitive emissions are diluted and removed.[8][9]

-

Designated Area: A specific area within the fume hood should be designated for handling DAB to contain any potential contamination.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent personal exposure to DAB.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles | Protects eyes from airborne powder and splashes.[8][9] |

| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact.[2][11] |

| Body Protection | Lab coat | Protects skin and personal clothing from contamination.[1][8] |

| Respiratory Protection | Particulate respirator (e.g., N95) | Recommended when handling large quantities of powder or if there is a risk of dust generation outside of a fume hood.[9][12] |

Experimental Protocols

Adherence to strict protocols is critical for the safe handling of DAB.

5.1. Protocol for Weighing and Reconstituting DAB Powder

-

Preparation:

-

Ensure the chemical fume hood is on and functioning correctly.

-

Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

Designate a specific area within the fume hood for the procedure.

-

Place a plastic-backed absorbent liner on the work surface within the fume hood to contain any spills.

-

-

Weighing:

-

Use a dedicated set of spatulas and weighing boats for DAB.

-

Carefully open the container of DAB powder inside the fume hood.

-

Slowly and carefully transfer the desired amount of powder to a weighing boat on a tared analytical balance. Avoid any actions that could generate dust.

-

-

Reconstitution:

-

Transfer the weighed DAB powder into a suitable container for dissolution.

-

Slowly add the solvent to the powder, ensuring minimal agitation to prevent aerosolization.

-

Once the powder is wetted, the container can be capped and mixed gently until the DAB is fully dissolved.

-

-

Cleanup:

5.2. Spill and Accident Procedures

-

Minor Spill (within fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE.

-

Gently cover the spill with a damp paper towel to avoid raising dust.[1][2]

-

Carefully wipe up the spill, working from the outside in.

-

Place all contaminated materials in a sealed bag for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent (e.g., acetone) followed by soap and water.[1][2]

-

-

Accidental Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[1][2]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

-

5.3. Storage and Disposal

-

Storage:

-

Disposal:

Visualizations

6.1. Workflow for Safe Handling of DAB Powder

Caption: Workflow for the safe handling of DAB powder.

6.2. Logical Relationship of DAB Hazards and Safety Precautions

Caption: Relationship between DAB hazards and safety measures.

Conclusion

While this compound is an invaluable tool in many research and diagnostic laboratories, its potential health risks necessitate the implementation and strict observance of comprehensive safety protocols. By utilizing appropriate engineering controls, personal protective equipment, and safe handling procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Regular review of these procedures and ongoing training for all personnel are paramount to maintaining a culture of safety.

References

- 1. depts.washington.edu [depts.washington.edu]

- 2. lsuhsc.edu [lsuhsc.edu]

- 3. agilent.com [agilent.com]

- 4. dbiosys.com [dbiosys.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. ptglab.com [ptglab.com]

- 7. carlroth.com [carlroth.com]

- 8. dojindo.com [dojindo.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. scribd.com [scribd.com]

- 12. leinco.com [leinco.com]

Core Physicochemical Properties of 3,3'-Diaminobenzidine

3,3'-Diaminobenzidine (DAB) is an organic compound that is a derivative of benzidine.[1][2] It is a crucial reagent in various laboratory settings, particularly in immunohistochemistry and immunoblotting techniques where it serves as a chromogenic substrate for horseradish peroxidase (HRP).[1] In the presence of HRP and a peroxide, DAB is oxidized to produce a brown, insoluble precipitate, enabling the visualization of nucleic acids and proteins.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H14N4[1][3][4] |

| Molecular Weight | 214.27 g/mol [1][4] |

| CAS Number | 91-95-2[1][3][4] |

Note on Technical Specifications: The request included requirements for detailed experimental protocols and signaling pathway diagrams. These elements are typically associated with complex biological processes or multi-step experimental workflows. The query regarding the molecular weight and formula of a specific chemical compound, this compound, is a request for fundamental physicochemical data. As such, the creation of signaling pathways or detailed experimental protocols is not applicable to this particular topic.

References

An In-depth Technical Guide to the Chromogenic Substrate 3,3'-Diaminobenzidine (DAB)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 3,3'-Diaminobenzidine (DAB), a widely used chromogenic substrate in molecular biology and pathology. It details the underlying chemical principles, applications in key immunoassays, and critical safety protocols.

Core Principles and Mechanism of Action

This compound (DAB) is an organic compound that serves as a highly sensitive and reliable chromogenic substrate for horseradish peroxidase (HRP)-based detection systems.[1][2][3] In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme catalyzes the oxidation of DAB.[1][4] This reaction converts the soluble DAB molecule into a polymerized, insoluble brown precipitate.[4][5][6][7] This distinct, dark brown end-product is deposited directly at the site of enzymatic activity, enabling the precise visualization of a target antigen's location within a tissue section or on a blotting membrane.[4][8] The resulting precipitate is stable and insoluble in alcohol and other organic solvents, making it compatible with standard counterstaining and mounting procedures.[3][5][9]

Figure 1: Enzymatic Oxidation of DAB by HRP.

Key Applications

DAB is a cornerstone chromogen for two primary immunoassays:

-

Immunohistochemistry (IHC): In IHC, DAB is used to visualize the presence and location of specific antigens within formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[5][10] Following the binding of a primary antibody to the target antigen, an HRP-conjugated secondary antibody is applied. The subsequent addition of the DAB substrate solution leads to the formation of the brown precipitate, allowing for microscopic evaluation of protein expression and localization.[11]

-

Western Blotting: DAB provides a sensitive colorimetric detection method for Western blotting.[1][12] After proteins are separated by electrophoresis and transferred to a membrane, the membrane is incubated with primary and HRP-conjugated secondary antibodies. The addition of DAB results in the appearance of brown bands at the location of the target protein.[13]

Quantitative Data Summary

The optimal conditions for DAB-based assays must often be determined empirically; however, general guidelines are summarized below.[1]

| Parameter | Immunohistochemistry (IHC) | Western Blotting | Notes |

| DAB Final Concentration | ~0.05% (e.g., 0.5 mg/mL) | ~0.05% (e.g., 0.5 mg/mL) | Can be adjusted based on desired signal intensity.[14][15] |

| H₂O₂ Final Concentration | ~0.015% - 0.02% | ~0.01% - 0.03% | Excess H₂O₂ can inhibit HRP activity.[1][14][15] |

| Buffer pH | pH 7.2 - 7.6 (PBS or Tris) | pH 7.5 (TBS) | pH < 7.0 may reduce staining intensity; pH > 7.6 can increase background.[14] |

| Incubation Time | 1 - 20 minutes | 5 - 20 minutes | Monitor development visually under a microscope (IHC) or by eye (WB).[14][15][16][17] |

| Working Solution Stability | Up to 6 hours at room temperature.[3][5][7] | Prepare fresh just before use.[13][18] | Light sensitivity is a concern; protect from light.[12] |

| Stock Solution Storage | DAB Powder: -20°C, protected from moisture.[1] Kit components: 4°C or -20°C per manufacturer.[1][3] | DAB Powder: -20°C.[13] | Allow powdered DAB to warm to room temperature before opening to prevent condensation.[1] |

Detailed Experimental Protocols

Immunohistochemistry (IHC) Staining Protocol

This protocol provides a general framework for staining FFPE tissue sections.

-

Deparaffinization and Rehydration:

-

Antigen Retrieval (if required):

-

Quench Endogenous Peroxidase Activity:

-

Blocking:

-

Primary Antibody Incubation:

-

Secondary Antibody Incubation:

-

DAB Substrate Development:

-

Wash slides three times with wash buffer.

-

Prepare the DAB working solution immediately before use by mixing the DAB chromogen and the substrate buffer containing H₂O₂ according to the manufacturer's instructions.[1][5]

-

Cover the tissue section with the DAB solution and incubate for 2-10 minutes, monitoring the color development under a microscope.[2][12][16]

-

-

Stopping the Reaction and Counterstaining:

-

Dehydration and Mounting:

Figure 2: General IHC-DAB Experimental Workflow.

Western Blotting Protocol (Colorimetric)

-

Membrane Blocking:

-

Following protein transfer, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[18]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the appropriate dilution of the primary antibody in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[18]

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each in wash buffer (e.g., TBST).

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]

-

-

DAB Substrate Development:

-

Wash the membrane thoroughly with wash buffer (3-4 times, 5-10 minutes each).

-

Prepare the DAB substrate solution immediately before use. A typical formulation is 50 mg DAB in 100 ml TBS with 10-30 µl of 30% H₂O₂.[13][18]

-

Immerse the membrane in the DAB solution and incubate until bands of the desired intensity appear (typically 5-15 minutes).[1][13]

-

-

Stop Reaction and Document:

-

Stop the reaction by washing the membrane extensively with deionized water.[13]

-

Air-dry the membrane and document the results by scanning or photography.

-

Safety, Handling, and Disposal

DAB is a suspected carcinogen and mutagen and must be handled with appropriate precautions.[2][3][6][13][19]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety glasses when handling DAB in powdered or liquid form.[19][20]

-

Engineering Controls: All work involving DAB, especially the weighing of powdered DAB, must be conducted inside a certified chemical fume hood to avoid inhalation of dust.[19][20]

-

Storage: Store DAB containers tightly closed in a cool, dry, and well-ventilated area, protected from direct sunlight.[19] Powdered DAB is typically stored at -20°C.[1]

-

Spills: In case of a spill, avoid generating dust. Moisten the spilled powder before carefully sweeping it into a designated hazardous waste container.[19]

-

Disposal: DAB-contaminated waste (including used substrate solution, tips, and tubes) is considered hazardous and must be disposed of according to institutional and local regulations.[6][19] Do not pour DAB waste down the sink.[20] Some protocols suggest deactivating liquid waste with bleach or HRP, but the resulting products may still be mutagenic and require proper disposal as hazardous waste.[20] Separating DAB waste from non-hazardous waste streams can significantly reduce disposal costs.[6]

Figure 3: DAB Handling and Safety Logic.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. DAB Substrate Kit (1000 Tests) - VitroVivo Biotech [vitrovivo.com]

- 3. DAB Substrate Kit - Leinco Technologies [leinco.com]

- 4. Application of this compound (DAB)_Chemicalbook [chemicalbook.com]

- 5. DAB substrate/staining kit - 60, 125 mL (ab64238) | Abcam [abcam.com]

- 6. biocare.net [biocare.net]

- 7. scytek.com [scytek.com]

- 8. 3,3′-Diaminobenzidine staining interferes with PCR-based DNA analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. ESBE Scientific - DAB Substrate Kit [en.esbe.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. reportergene.com [reportergene.com]

- 13. bio-rad.com [bio-rad.com]

- 14. Protocol for DAB Peroxidase Substrate Solution (Brown) - IHC WORLD [ihcworld.com]

- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 16. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]

- 17. antibodysystem.com [antibodysystem.com]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. auckland.ac.nz [auckland.ac.nz]

The Discovery and Enduring Legacy of Diaminobenzidine in Cellular Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular and tissue-based research, the ability to visualize specific molecules in their native context is paramount. Among the chromogenic substrates used in immunohistochemistry (IHC) and other related techniques, 3,3'-Diaminobenzidine (DAB) stands as a cornerstone, renowned for its reliability, stability, and versatility. This technical guide provides an in-depth exploration of the discovery, history, and core principles of DAB staining, offering researchers and professionals a comprehensive resource to understand and effectively utilize this enduring technique.

The Genesis of a Powerful Tool: Discovery and History

The story of diaminobenzidine's application in histochemistry is intrinsically linked to the broader evolution of immunohistochemistry. While the principles of IHC emerged in the 1930s, the first reported use of a labeled antibody to detect an antigen in tissue was by Coons and colleagues in 1941, employing a fluorescent tag. However, the advent of enzyme-based labels in the 1960s marked a significant turning point, enabling visualization with standard light microscopy and producing permanent stains.

The seminal moment for DAB in this field arrived in 1966 when Graham and Karnovsky introduced a method for the ultrastructural cytochemical localization of horseradish peroxidase (HRP) using this compound.[1][2] Their work demonstrated that in the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of DAB, resulting in the formation of an insoluble, electron-dense polymer. This reaction product was not only visible under the electron microscope but also presented as a distinct brown precipitate under the light microscope, heralding a new era in enzymatic histochemistry.

The stability of the DAB reaction product, being insoluble in alcohol and other organic solvents, allowed for the dehydration and permanent mounting of stained slides, a significant advantage over earlier methods.[3] This robustness, combined with its high sensitivity, led to the widespread adoption of the HRP-DAB system in laboratories worldwide, where it remains a gold standard.

The Chemistry of Visualization: The HRP-DAB Reaction

The utility of diaminobenzidine in staining lies in its chemical transformation from a soluble substrate to an insoluble, colored polymer. This reaction is catalyzed by the enzyme horseradish peroxidase, which is typically conjugated to a secondary antibody that targets a primary antibody bound to the antigen of interest.

The fundamental steps of the HRP-DAB reaction are as follows:

-

Enzyme Activation: Horseradish peroxidase, in its resting state, reacts with hydrogen peroxide (H₂O₂), its substrate. This interaction oxidizes the heme cofactor of the enzyme.

-

DAB Oxidation: The activated HRP enzyme then catalyzes the oxidation of diaminobenzidine. In this process, DAB acts as a hydrogen donor.[4]

-

Polymerization and Precipitation: The oxidized DAB molecules are highly reactive and undergo polymerization, forming a complex, cross-linked, and insoluble brown precipitate.[5] This precipitate deposits at the precise location of the HRP enzyme, thereby marking the location of the target antigen.[3]

The resulting brown polymer is not only intensely colored but also osmiophilic, meaning it can be further stained with osmium tetroxide to enhance its electron density for electron microscopy.

Visualizing the HRP-DAB Signaling Pathway

The enzymatic cascade that leads to the deposition of the DAB precipitate can be represented as a signaling pathway.

Caption: The HRP-DAB signaling pathway illustrates the enzymatic oxidation of soluble diaminobenzidine into an insoluble polymer.

Enhancing the Signal: Evolution of DAB Staining Techniques

Since its introduction, the basic DAB staining protocol has been modified and optimized to enhance sensitivity and provide greater flexibility. A significant advancement was the introduction of metal enhancement. The addition of metal ions, such as nickel, cobalt, or copper, to the DAB substrate solution can alter the color and intensity of the final precipitate.[6][7]

-

Nickel (NiCl₂): Produces a purplish-blue to black precipitate.

-

Cobalt (CoCl₂): Results in a blue to blue-black precipitate.[8]

-

Copper (CuSO₄): Yields a grayish-blue precipitate.[8]

This color modification is particularly useful for double-labeling immunohistochemistry, allowing for the simultaneous visualization of two different antigens in the same tissue section with distinct colors.[9] The enhanced signal intensity provided by these metals also allows for the detection of less abundant antigens.

Quantitative Data in DAB Staining

The following tables summarize typical reagent concentrations and incubation times for various DAB staining protocols, providing a basis for comparison and optimization.

Table 1: Standard DAB Staining Protocol Reagents

| Reagent | Concentration | Purpose |

| Hydrogen Peroxide (H₂O₂) | 0.01% - 3% in methanol or PBS | Quenches endogenous peroxidase activity; substrate for HRP |

| Blocking Buffer | 5-10% normal serum in PBS/TBS | Blocks non-specific antibody binding |

| Primary Antibody | Varies (empirically determined) | Binds to the target antigen |

| HRP-conjugated Secondary Antibody | Varies (empirically determined) | Binds to the primary antibody and carries the HRP enzyme |

| Diaminobenzidine (DAB) | 0.05% (e.g., 0.5 mg/mL) in buffer | Chromogenic substrate |

| Hydrogen Peroxide (H₂O₂) | 0.015% - 0.03% in buffer | HRP substrate for DAB oxidation |

| Buffer (for DAB) | Tris-HCl or PBS, pH 7.2-7.6 | Provides optimal pH for the HRP reaction |

Table 2: Metal-Enhanced DAB Staining Reagents

| Reagent | Concentration | Resulting Color |

| Nickel Ammonium Sulfate or Nickel Chloride | 0.05% - 1% | Purplish-blue to black |

| Cobalt Chloride | 0.05% - 1% | Blue to blue-black |

| Copper Sulfate | Varies | Grayish-blue |

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments cited in the development and application of DAB staining.

Protocol 1: Graham and Karnovsky's Original Method for Ultrastructural Cytochemistry (Adapted)

This protocol is based on the original 1966 publication and is intended for electron microscopy.

-

Tissue Fixation: Perfuse the animal with a fixative solution (e.g., a mixture of paraformaldehyde and glutaraldehyde in cacodylate buffer). Excise the tissue of interest and immerse in the same fixative for 2-4 hours at 4°C.

-

Washing: Wash the tissue blocks extensively in buffer (e.g., cacodylate buffer with sucrose) overnight at 4°C.

-

Incubation in DAB Solution:

-

Prepare a solution of 5 mg of this compound in 10 mL of 0.05 M Tris-HCl buffer, pH 7.6.

-

Immerse the tissue blocks in this solution for 15-30 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Add 0.1 mL of 1% hydrogen peroxide to the DAB solution containing the tissue.

-

Incubate for 15-30 minutes at room temperature.

-

-

Post-fixation: Wash the tissue blocks in buffer and then post-fix with 1% osmium tetroxide in buffer for 1-2 hours at 4°C.

-

Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol and embed in a suitable resin for electron microscopy.

Protocol 2: Standard Immunohistochemistry with DAB for Light Microscopy

This protocol is a general guideline for staining paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) based on the primary antibody requirements.

-

Quenching of Endogenous Peroxidase: Incubate slides in 0.3% H₂O₂ in methanol or PBS for 10-30 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C. Wash with PBS (3 x 5 minutes).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature. Wash with PBS (3 x 5 minutes).

-

DAB Substrate Incubation:

-

Prepare the DAB substrate solution (e.g., 0.5 mg/mL DAB and 0.015% H₂O₂ in PBS or Tris-HCl, pH 7.2-7.6).

-

Incubate the sections with the DAB solution for 2-10 minutes, or until the desired brown color intensity is achieved. Monitor under a microscope.

-

-

Counterstaining: Rinse with distilled water and counterstain with a contrasting stain such as hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an immunohistochemistry experiment using DAB.

Caption: A typical experimental workflow for immunohistochemical staining using diaminobenzidine.

Conclusion

From its foundational role in ultrastructural cytochemistry to its current widespread use in diagnostics and research, diaminobenzidine has proven to be an indispensable tool. Its robust chemistry, the stability of its reaction product, and the continuous evolution of DAB-based techniques have solidified its place in the pantheon of histological stains. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this powerful visualization method and for generating reliable, high-quality data.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. This compound | 91-95-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Protocol for DAB Peroxidase Substrate Solution (Blue) - IHC WORLD [ihcworld.com]

- 8. researchgate.net [researchgate.net]

- 9. Post-diaminobenzidine Treatments for Double Stainings: Extension of Sulfide-Silver-Gold Intensification for Light and Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Chromogenic Western Blotting with 3,3'-Diaminobenzidine (DAB)

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture.[1][2] This method relies on the high specificity of antibody-antigen interactions. Following protein separation by gel electrophoresis and transfer to a solid support membrane, the protein of interest is targeted by a primary antibody. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody. In chromogenic detection, this enzyme catalyzes a reaction with a substrate to produce a colored, insoluble precipitate at the location of the target protein.[3]

One of the most common and cost-effective chromogenic substrates is 3,3'-Diaminobenzidine (DAB).[3][4] When used in conjunction with Horseradish Peroxidase (HRP)-conjugated secondary antibodies, DAB is oxidized in the presence of hydrogen peroxide (H₂O₂).[5][6] This reaction produces a distinct brown precipitate that is stable and visible on the blotting membrane, allowing for straightforward visualization and documentation.[5] While generally considered less sensitive than chemiluminescent or fluorescent methods, DAB-based detection is robust, requires no specialized imaging equipment, and is ideal for identifying the presence and relative abundance of target proteins.[3][7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a Western blot using DAB for chromogenic detection.

I. Reagent and Buffer Preparation

-

Tris-Buffered Saline (TBS): 20 mM Tris, 500 mM NaCl. To prepare 2L, dissolve 4.84 g of Tris base and 58.48 g of NaCl in approximately 1.5 L of distilled water. Adjust the pH to 7.5 with HCl, and then bring the final volume to 2 L.[8]

-

TBST (Wash Buffer): TBS with 0.05% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) dissolved in TBST. Note: Milk contains biotin and should be avoided if using streptavidin-based detection systems.

-

Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol (v/v), pH 8.3.[8]

-

DAB Color Development Solution: Dissolve 50 mg of DAB in 100 ml of TBS. Immediately before use, add 10 µl of 30% H₂O₂.[8][9] Caution: DAB is a suspected carcinogen. Always wear gloves, a mask, and a lab coat when handling.

II. Step-by-Step Western Blot Protocol

-

Sample Preparation and Protein Quantification:

-

Lyse cells or tissues in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal loading of protein into each lane.[10]

-

-

SDS-PAGE (Polyacrylamide Gel Electrophoresis):

-

Prepare protein samples by mixing 20-50 µg of total protein with Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5 minutes to denature the proteins.

-

Load the denatured protein samples and a pre-stained molecular weight marker into the wells of an SDS-PAGE gel.[8]

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. This separates the proteins based on their molecular weight.

-

-

Protein Transfer (Electroblotting):

-

Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, a nitrocellulose or PVDF membrane, another filter paper, and a final fiber pad.[11] Ensure no air bubbles are trapped between the gel and the membrane.

-

Place the sandwich into a transfer apparatus filled with cold Transfer Buffer.[8]

-

Transfer the proteins from the gel to the membrane by applying an electric current. Transfer times and voltage may need to be optimized based on the size of the target protein.[8][11]

-

After transfer, you can briefly stain the membrane with Ponceau S solution to visualize the protein bands and confirm successful transfer.[8] Destain with water before proceeding.

-

-

Blocking:

-

Place the membrane in a clean container and add enough Blocking Buffer to fully submerge it.

-

Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8] This step is critical to prevent non-specific binding of the antibodies to the membrane.

-

-

Primary Antibody Incubation:

-